Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
The molecular structure of ECTC is represented by the formula C10H8ClNO4S2. The InChI code for a similar compound, ethyl 1H-1lambda3-thiophene-3-carboxylate, is 1S/C7H9O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5,10H,2H2,1H3 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Novel Compounds : Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate is utilized in synthesizing various novel compounds, such as thiophene and benzothiophene derivatives. These derivatives have been evaluated for their anti-cancer properties, showing promising activity against different tumor cell lines (Mohareb et al., 2016).
Pharmacological Studies : Derivatives of ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate have been studied for their pharmacological properties. Preliminary pharmacological studies on these derivatives have been conducted, exploring their potential therapeutic applications (Chapman et al., 1971).
Luminescent Materials : It has been used in the synthesis of luminescent thiophenes and oligothiophenes, showcasing potential applications in materials science for creating highly luminescent compounds (Teiber & Müller, 2012).
Chemical Processes and Optimization
Chemical Process Efficiency : Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate is involved in chemical processes such as direct bromination, offering insights into efficient synthetic routes and process optimization for producing brominated thiophene derivatives (Taydakov & Krasnoselskiy, 2010).
Waste Solution Processing : In the pharmaceutical and herbicide industries, the compound serves as an intermediate. Its production process, which involves substantial acetic acid use, has led to studies focused on the recovery and reuse of acetic acid from waste solutions (Wang Tian-gui, 2006).
Antimicrobial and Antioxidant Studies
- Antimicrobial Activities : Some derivatives of ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate have been synthesized and tested for antimicrobial activities, demonstrating promising results against various microbial strains (Raghavendra et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-chlorosulfonylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWKVKATPUXMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.